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Introduction
CHMFL-EGFR-202 is a potent and irreversible inhibitor of the epidermal growth factor receptor

(EGFR) kinase. Developed by researchers at the High Magnetic Field Laboratory, Chinese

Academy of Sciences, this small molecule has demonstrated significant activity against both

primary activating and drug-resistant EGFR mutations, which are critical drivers in non-small

cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the

target profile of CHMFL-EGFR-202, including its biochemical and cellular activity, mechanism

of action, and preclinical efficacy.

Mechanism of Action
CHMFL-EGFR-202 acts as an irreversible inhibitor by forming a covalent bond with the Cys797

residue in the ATP-binding pocket of the EGFR kinase domain. X-ray crystallography studies

have revealed that CHMFL-EGFR-202 binds to a distinct "DFG-in-C-helix-out" inactive

conformation of EGFR. This unique binding mode contributes to its potency and selectivity

profile. The inhibition of EGFR blocks downstream signaling pathways, including the

RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and

survival.
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The inhibitory activity of CHMFL-EGFR-202 was assessed against a panel of wild-type and

mutant EGFR kinases, as well as a broader panel of other kinases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of CHMFL-EGFR-202 against EGFR Kinases

Kinase Target IC50 (nM)

EGFR (Wild-Type) 8.3

EGFR (T790M Mutant) 5.3

EGFR (L858R Mutant) Not explicitly provided in cited sources

EGFR (del19 Mutant) Not explicitly provided in cited sources

EGFR (L858R/T790M Double Mutant) Potently inhibited, specific IC50 not provided

Table 2: Selectivity Profile of CHMFL-EGFR-202 against Other Kinases

Kinase Target IC50 (nM)

ERBB2 (HER2) 8.1

ERBB4 (HER4) 3.2

BTK 24.5

BLK 8.1

BMX 111.0

MEK1 161.0

Data compiled from publicly available information.

Cellular Activity
CHMFL-EGFR-202 has demonstrated potent anti-proliferative effects in various NSCLC cell

lines harboring EGFR mutations.

Table 3: Anti-proliferative Activity of CHMFL-EGFR-202 in NSCLC Cell Lines
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Cell Line EGFR Status GI50 (µM)

H1975 L858R/T790M Strong antiproliferative effect

PC-9 del19 Strong antiproliferative effect

HCC827 del19 Strong antiproliferative effect

H3255 L858R Strong antiproliferative effect

Wild-Type EGFR expressing

cells
Wild-Type Less sensitive

Specific GI50 values were not detailed in the readily available abstracts; "Strong

antiproliferative effect" indicates potent activity as described in the source literature.

In Vivo Efficacy
In preclinical xenograft models using NSCLC cell lines, CHMFL-EGFR-202 has shown

significant, dose-dependent tumor growth suppression without notable toxicity.

Table 4: In Vivo Efficacy of CHMFL-EGFR-202 in Xenograft Models

Xenograft Model EGFR Status Efficacy

H1975 Cell-inoculated L858R/T790M
Dose-dependent tumor growth

suppression

PC-9 Cell-inoculated del19
Dose-dependent tumor growth

suppression

Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of CHMFL-EGFR-202 against various kinases was determined using a

radiometric assay. The general protocol involves:

Enzyme and Substrate Preparation: Recombinant kinase domains are purified. A generic

substrate such as poly(Glu, Tyr) 4:1 is used.
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Reaction Mixture: The kinase, substrate, and varying concentrations of CHMFL-EGFR-202
are incubated in a kinase buffer containing ATP (with [γ-33P]ATP) and MgCl2.

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a

specific duration.

Termination and Detection: The reaction is stopped, and the incorporation of 33P into the

substrate is quantified using a scintillation counter.

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal

curve.

Cell Proliferation Assay (e.g., Sulforhodamine B Assay)
The anti-proliferative effects of CHMFL-EGFR-202 on cancer cell lines are assessed as

follows:

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of CHMFL-EGFR-202 for a

specified period (e.g., 72 hours).

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to

cellular proteins.

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized.

The absorbance is measured at a specific wavelength (e.g., 515 nm).

Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the

dose-response curve.

Western Blot Analysis
To assess the effect of CHMFL-EGFR-202 on EGFR signaling pathways:
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Cell Lysis: Treated and untreated cells are lysed to extract total proteins.

Protein Quantification: Protein concentration is determined using a standard assay (e.g.,

BCA assay).

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride

(PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins

(e.g., AKT, p-AKT, ERK, p-ERK). This is followed by incubation with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Studies
The anti-tumor efficacy of CHMFL-EGFR-202 in vivo is evaluated using immunodeficient mice:

Tumor Cell Implantation: Human NSCLC cells (e.g., H1975 or PC-9) are subcutaneously

injected into the flanks of nude mice.

Tumor Growth and Randomization: When tumors reach a palpable size, the mice are

randomized into vehicle control and treatment groups.

Drug Administration: CHMFL-EGFR-202 is administered orally at different dose levels for a

specified treatment period.

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the

study.

Efficacy Evaluation: The tumor growth inhibition (TGI) is calculated at the end of the study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15145464?utm_src=pdf-body
https://www.benchchem.com/product/b15145464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations

Cell Membrane

Cytoplasm Nucleus

EGFR

RAS

PI3K

RAF MEK ERK Cell Proliferation
& Survival

AKT mTOR

CHMFL-EGFR-202

Click to download full resolution via product page

Caption: EGFR signaling pathway and the point of inhibition by CHMFL-EGFR-202.
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Caption: Workflow for in vitro kinase and cellular proliferation assays.
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Caption: Logical relationship of CHMFL-EGFR-202's inhibitory selectivity profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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